N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, including lymphoma and leukemia. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Wissenschaftliche Forschungsanwendungen
Progesterone Receptor Antagonists Development
A study by Yamada et al. (2016) describes the development of benzenesulfonamide derivatives, including N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide, as a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds play key roles in various physiological systems, including the female reproductive system, suggesting their potential in treating diseases like uterine leiomyoma, endometriosis, and breast cancer. The research highlights the benzenesulfonanilide skeleton's novelty as a scaffold for PR antagonists, indicating a structural distinctiveness from other nonsteroidal PR antagonists (Yamada et al., 2016).
Antitumor and Enzyme Inhibition
Fahim and Shalaby (2019) conducted a study on the synthesis and biological evaluation of novel benzenesulfonamide derivatives, including the chemical of interest. The research aimed at creating compounds with in vitro antitumor activity against HepG2 and MCF-7 cell lines. Additionally, one of the compounds, 4-chloro-N-(4-(isoxazole-3-yl)phenyl)benzenesulfonamide, exhibited significant interaction against KSHV thymidylate synthase complex. The study combines theoretical and experimental analyses, suggesting these compounds' potential in cancer treatment (Fahim & Shalaby, 2019).
Carbonic Anhydrase Inhibition
Research by Gul et al. (2016) on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide compounds, including derivatives of the chemical , demonstrates potent carbonic anhydrase (CA) inhibitory effects. The study reports cytotoxicity and CA inhibitory effects, indicating compound 4's high tumor selectivity and potency as a potential novel anticancer agent. The synthesized sulfonamides showed significant inhibition on hCA IX and XII, suggesting a therapeutic potential in targeting cancer (Gul et al., 2016).
Eigenschaften
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO3S/c17-13-3-1-2-11(10-13)15(22)8-9-21-25(23,24)14-6-4-12(5-7-14)16(18,19)20/h1-7,10,15,21-22H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKZVUJWDFVOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.